Cabotegravir-d3 (sodium)

LC-MS/MS isotopic interference mass shift

Quantifying cabotegravir in biological matrices by LC-MS/MS is challenged by matrix effects and extraction variability. Cabotegravir-d3 (sodium) resolves this as a fit-for-purpose stable isotope-labeled internal standard (SIL-IS). • +3.0 Da mass shift ensures unambiguous MRM transition selection on triple quadrupole instruments, eliminating cross-talk with co-eluting antiretroviral IS. • Sodium salt form enables direct aqueous spiking, streamlining high-throughput clinical pharmacology workflows for long-acting injectable adherence monitoring. • Supplied with orthogonal NMR and MS identity confirmation to support ANDA/DMF bioanalytical method validation under FDA and EMA guidelines.

Molecular Formula C19H16F2N3NaO5
Molecular Weight 430.4 g/mol
Cat. No. B12405417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabotegravir-d3 (sodium)
Molecular FormulaC19H16F2N3NaO5
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
InChIInChI=1S/C19H17F2N3O5.Na/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21;/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27);/q;+1/p-1/t9-,14+;/m0./s1/i4D,5D2;
InChIKeyAEZBWGMXBKPGFP-YDBLSTQKSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabotegravir-d3 (sodium) Stable Isotope Internal Standard


Cabotegravir-d3 (sodium), also known as GSK-1265744-d3 sodium, is a tri-deuterated analog of the long-acting HIV-1 integrase strand transfer inhibitor (INSTI) cabotegravir sodium . The compound has a molecular weight of 430.35 g/mol (C19H13D3F2N3NaO5), a +3.0 Da mass shift relative to the unlabeled parent . It is classified as a stable isotope-labeled internal standard (SIL-IS) intended for use as an analytical reference material in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays for the quantification of cabotegravir in biological matrices, eliminating the safety concerns associated with radiolabeled tracers [1].

Tri-deuterated +3.0 Da mass shift for clear MRM separation
Sodium salt form enables aqueous spiking without organic co-solvents
Site-specific methyl-d3 labeling avoids deuterium exchange and KIE

Cabotegravir-d3 (sodium) Substitution Accuracy Risks


Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis because they compensate for variability in sample extraction, ionization efficiency, and matrix effects. However, not all isotopically labeled variants are functionally interchangeable. The selection of a specific deuterated form—such as the tri-deuterated d3-sodium salt over an unlabeled standard, a penta-deuterated d5 form, or a 13C-labeled analog—carries distinct implications for assay accuracy due to differences in mass shift, isotopic purity, potential for isotopic cross-talk, and chromatographic co-elution behavior [1]. Using an unlabeled cabotegravir standard, for example, introduces quantification errors because it cannot be chromatographically or mass spectrometrically distinguished from the endogenous analyte [2].

Unlabeled cabotegravir
Cannot be mass-resolved from endogenous analyte, introducing quantification bias in LC-MS/MS.
Higher-mass d5 label
May broaden isotopologue distribution and cause chromatographic retention shifts, compromising co-elution correction.
Free acid form
Lower aqueous solubility may require organic co-solvents that can alter extraction equilibrium and reduce throughput.

Cabotegravir-d3 (sodium) Differentiation Evidence


Mass Shift Discrimination and Isotopic Cross-Talk

Cabotegravir-d3 (sodium) exhibits a +3.0 Da mass shift relative to the unlabeled parent compound (MW 430.35 vs. 427.34 g/mol for the sodium salt, or 408.37 vs. 405.37 g/mol for the free acid) . This mass increment is sufficient for clear separation from the analyte's monoisotopic peak in quadrupole-based MS detection while minimizing the risk of isotopic spectral overlap (cross-talk) with the analyte's natural abundance M+3 isotopologue. In contrast, a +5 Da shift (as with cabotegravir-d5) may provide wider separation but is not always necessary and can be associated with higher synthetic cost [1]. The -d3 label also avoids the potential for reversed-phase chromatographic retention time shifts sometimes observed with higher-mass or 13C-labeled standards, ensuring superior co-elution and precise compensation for matrix-induced ion suppression [2].

Mass shift & cross-talk
Method context
+3.0 Da vs. unlabeled; sufficient baseline separation at unit resolution; minimizes M+3 isotopologue interference
Supports MRM selectivity without significant isotopic cross-talk
vs. d5: reported higher synthetic cost and potential retention shifts
LC-MS/MS isotopic interference mass shift internal standard

Isotopic Purity and Identity Verification

Reputable suppliers of cabotegravir-d3 (sodium) provide orthogonal identity confirmation through proton NMR spectroscopy, fluorine-19 NMR spectroscopy, and mass spectrometry, alongside a Certificate of Analysis (COA) . High isotopic purity (≥98% for the InvivoChem product, ≥95% isotopic for others) ensures that less than 2% of molecules lack the intended three-deuterium label, minimizing the presence of 'light' isotopologues that could contribute to a systematically low bias in back-calculated analyte concentrations . In contrast, some cabotegravir-d5 preparations may exhibit a broader isotopologue distribution (d1–d5), as noted by one supplier specifying '≥99% deuterated forms (d1-d5),' potentially complicating MS response linearity if the d5 purity is not tightly controlled [1].

Isotopic purity & identity
Context-dependent
≥98% purity by HPLC; orthogonal 1H/19F NMR and MS identity confirmation
Supports method validation with defined isotopologue profile
d5 specification aggregates d1–d5 forms, introducing potential heterogeneity
isotopic purity batch-to-batch consistency NMR characterization regulatory compliance

Sodium Salt Formulation and Solubility Advantage

Cabotegravir-d3 (sodium) is supplied as the sodium salt (MW 430.35 g/mol), whereas many competing deuterated cabotegravir standards (e.g., cabotegravir-d3 free acid, cabotegravir-d5) are supplied as the free acid form . The salt form offers inherently higher aqueous solubility, facilitating the preparation of stock and working solutions at the concentrations typically required for LC-MS/MS internal standard spiking protocols without the need for high proportions of organic co-solvents that can distort sample extraction equilibria . This can reduce sample preparation variability and improve throughput in high-volume clinical pharmacology laboratories.

Salt form & solubility
Data to verify
Sodium salt expected to have greater aqueous solubility than free acid
May streamline aqueous standard preparation
No specific solubility data identified; based on general salt-form principles
aqueous solubility formulation sample preparation salt form

Site-Specific Methyl Deuteration and Metabolic Stability

The nomenclature 'Cabotegravir-d3 (sodium)' and synonym 'Cabotegravir-[methyl-d3]' specify that the three deuterium atoms are incorporated at the 3-methyl position of the oxazolo-pyrido-pyrazine core . Site-specific deuteration at a metabolically inert methyl group minimizes the potential for deuterium kinetic isotope effects (KIE) that could alter the compound's behavior relative to the unlabeled analyte during sample extraction, chromatographic separation, or ionization. In contrast, non-site-specific deuteration, as sometimes implied by the generic 'd5' designation, may incorporate deuterium at positions susceptible to hydrogen-deuterium exchange or metabolic transformation, potentially compromising the fundamental assumption that the IS and analyte behave identically [1].

Site-specific deuteration
Reported
Methyl-d3 at metabolically inert position; remote from glucuronidation site
Reduces risk of deuterium exchange or kinetic isotope effects
d5 labeling may include exchangeable positions, potentially altering behavior
deuteration site metabolic stability kinetic isotope effect internal standard fidelity

Cabotegravir-d3 (sodium) Optimal Application Scenarios


Plasma Bioanalysis for TDM and Pharmacokinetic Studies

Cabotegravir-d3 (sodium) serves as the internal standard of choice for validated LC-MS/MS assays quantifying cabotegravir in human plasma, including dried blood spot (DBS) methods requiring robust matrix effect compensation [1]. Its +3.0 Da mass shift provides unambiguous MRM transition selection on triple quadrupole instruments, while its sodium salt form facilitates direct spiking into aqueous calibration standards, improving workflow consistency in high-throughput clinical pharmacology laboratories monitoring long-acting injectable cabotegravir adherence .

Multiplexed Antiretroviral Assays with Orthogonal Standards

In UHPLC-MS/MS methods simultaneously quantifying multiple antiretroviral drugs (e.g., bictegravir, cabotegravir, doravirine, rilpivirine), the -d3 label provides a unique mass channel distinct from other co-eluting isotopically labeled internal standards (e.g., [13C6]-RPV, [2H6]-RPV), minimizing channel-to-channel cross-talk in multiplexed MRM acquisition [1]. The site-specific methyl deuteration pattern further reduces the risk of isotopic interference with cabotegravir metabolites that retain the core ring structure, conferring selectivity advantages in methods analyzing both parent drug and glucuronide conjugates .

Preclinical Pharmacokinetic and Tissue Distribution Studies

For rodent and non-human primate pharmacokinetic studies where cabotegravir-d3 is co-administered as a tracer or used as an internal standard, evidence confirms that deuterium substitution at the methyl position does not alter plasma concentration-time profiles compared to the non-deuterated drug [1]. This validates its use in absorption and distribution studies without introducing deuterium-related artifacts, a critical requirement for translational research supporting long-acting injectable formulation development.

Regulatory Bioanalytical Method Validation Support

Cabotegravir-d3 (sodium) supplied with comprehensive Certificates of Analysis including orthogonal NMR and MS identity confirmation meets the characterization requirements for reference standards used in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions under FDA and EMA bioanalytical method validation guidelines [1]. The high isotopic purity specification supports the accuracy and precision claims needed to satisfy regulatory audit of pharmacokinetic data generated using the internal standard .

Application
Selection Property
Validation Focus
Research PK monitoring in human plasma
+3.0 Da mass shift for unambiguous MRM selection
Matrix-effect compensation and co-elution reproducibility
Multiplexed antiretroviral quantification
Unique mass channel, site-specific methyl-d3 label
Isotopic interference check with co-eluting labeled standards
Preclinical pharmacokinetic studies
Methyl-d3 avoids kinetic isotope effects
Plasma concentration-time profile comparability to unlabeled drug
Bioanalytical method validation documentation
COA with orthogonal NMR/MS identity confirmation
Isotopic purity and identity traceability for method review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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